![molecular formula C19H18ClN3O3 B7692175 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B7692175.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide typically involves a multi-step process. One common synthetic route starts with the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with 4-methoxyphenylbutanoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Análisis De Reacciones Químicas
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to confirm these effects.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide can be compared with other oxadiazole derivatives, such as:
- 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-[3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
These compounds share a similar core structure but differ in the substitution pattern on the phenyl ring. The unique substitution pattern in this compound contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-11-9-15(10-12-16)21-17(24)3-2-4-18-22-19(23-26-18)13-5-7-14(20)8-6-13/h5-12H,2-4H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGZUQJAEBOUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-nitrophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7692093.png)
![1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine](/img/structure/B7692102.png)
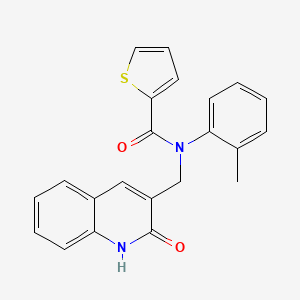
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B7692121.png)
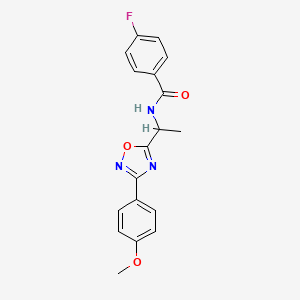
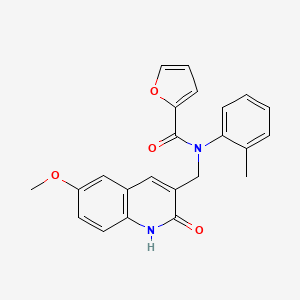
![N'-[(E)-pyridin-2-ylmethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7692139.png)
![N-benzyl-N-{2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)](/img/structure/B7692144.png)

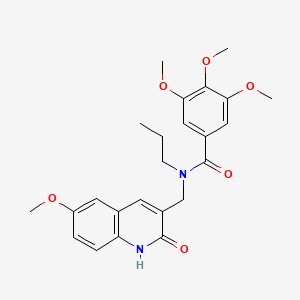
![(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one](/img/structure/B7692171.png)
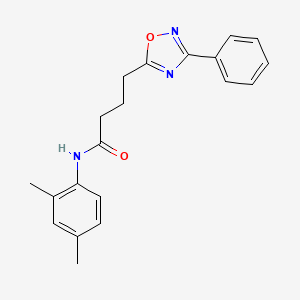
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
